molecular formula C13H18Cl2N2O2S B2693432 2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride CAS No. 858009-37-7

2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride

Cat. No. B2693432
CAS RN: 858009-37-7
M. Wt: 337.26
InChI Key: VDFVYODAHZGGFN-UHFFFAOYSA-N
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Description

“2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound has a molecular weight of 202.13 .


Molecular Structure Analysis

The molecular structure of “2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is "1S/C5H9N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4,8H,1-2,6H2;2*1H" .


Physical And Chemical Properties Analysis

The compound “2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” has a molecular weight of 202.13 .

Scientific Research Applications

Photophysical Studies and Chemosensors

Salman A. Khan (2020) synthesized a novel pyrazoline derivative that demonstrates positive solvatochromism and can be used as a fluorescent chemosensor for the selective detection of Fe3+ ions based on fluorometric detection. This study highlights the compound's potential in environmental monitoring and analytical chemistry applications (Khan, 2020).

Molecular Dynamics and Corrosion Inhibition

S. Kaya et al. (2016) performed density functional theory calculations and molecular dynamics simulations on thiazole derivatives to predict their performances as corrosion inhibitors of iron. This research provides insights into the design of more effective corrosion inhibitors based on thiazole structures (Kaya et al., 2016).

Synthesis of Novel Compounds with Biological Activities

Vladimír Pejchal et al. (2015) explored the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and evaluated their antibacterial and antifungal activities. This study demonstrates the potential of thiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Drug Metabolism and Pharmacokinetics

L. M. Nielsen et al. (2017) characterized the cytochrome P450 enzymes involved in the metabolism of NBOMe hallucinogens. Understanding the metabolic pathways of these compounds is crucial for assessing their pharmacokinetics and potential drug interactions (Nielsen et al., 2017).

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S.2ClH/c1-16-11-4-3-9(7-12(11)17-2)13-15-10(5-6-14)8-18-13;;/h3-4,7-8H,5-6,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFVYODAHZGGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride

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